molecular formula C11H5Cl3F2N2O B2512025 6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)-3,4-dihydropyrimidin-4-one CAS No. 2497763-63-8

6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2512025
CAS No.: 2497763-63-8
M. Wt: 325.52
InChI Key: VXSQAHWPGMVQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 2,3-dichlorobenzaldehyde and difluoromethylamine.

    Condensation Reaction: The initial step could involve a condensation reaction between 2,3-dichlorobenzaldehyde and difluoromethylamine to form an intermediate.

    Cyclization: The intermediate may then undergo cyclization with urea or a similar reagent to form the dihydropyrimidinone ring.

    Chlorination: The final step might involve chlorination to introduce the chlorine atom at the 6-position of the pyrimidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Nucleophiles: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

    Receptors: It may bind to specific receptors, modulating their activity and affecting cellular functions.

    Pathways: The compound can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydropyrimidin-2(1H)-ones: A class of compounds with similar structures and diverse biological activities.

    Chlorinated Aromatics: Compounds with chlorinated aromatic rings, which often exhibit unique chemical and biological properties.

Uniqueness

6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the dihydropyrimidinone core makes it a compound of interest for further research and development.

Properties

IUPAC Name

6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl3F2N2O/c12-5-2-1-3-6(9(5)14)18-8(19)4-7(13)17-11(18)10(15)16/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSQAHWPGMVQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C=C(N=C2C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.